molecular formula C43H84NO8P B1242188 1-hexadecanoyl-2-(13Z-docosenoyl)-sn-glycero-3-phosphoethanolamine

1-hexadecanoyl-2-(13Z-docosenoyl)-sn-glycero-3-phosphoethanolamine

Cat. No.: B1242188
M. Wt: 774.1 g/mol
InChI Key: XMJSNHMFTISTET-AFASEBMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PE(16:0/22:1(13Z)), also known as GPEtn 16:0/22:1(13Z) or PE(38:1), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(16:0/22:1(13Z)) is considered to be a glycerophosphoethanolamine lipid molecule. PE(16:0/22:1(13Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(16:0/22:1(13Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(16:0/22:1(13Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(16:0/22:1(13Z)) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(16:0/22:1(13Z)) can be biosynthesized from CDP-ethanolamine and DG(16:0/22:1(13Z)/0:0);  which is mediated by the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(16:0/22:1(13Z)) can be biosynthesized from PS(16:0/22:1(13Z)) through its interaction with the enzyme phosphatidylserine decarboxylase. Furthermore, PE(16:0/22:1(13Z)) can be biosynthesized from PS(16:0/22:1(13Z)) through its interaction with the enzyme phosphatidylserine decarboxylase. Finally, Cytidine monophosphate and PE(16:0/22:1(13Z)) can be biosynthesized from CDP-ethanolamine and DG(16:0/22:1(13Z)/0:0);  which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. In humans, PE(16:0/22:1(13Z)) is involved in phosphatidylethanolamine biosynthesis pe(16:0/22:1(13Z)) pathway and phosphatidylcholine biosynthesis PC(16:0/22:1(13Z)) pathway.
1-hexadecanoyl-2-(13Z-docosenoyl)-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the acyl groups at C-1 and C-2 are hexadecanoyl and (13Z)-docosenoyl respectively. It derives from a hexadecanoic acid and an erucic acid.

Properties

Molecular Formula

C43H84NO8P

Molecular Weight

774.1 g/mol

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-docos-13-enoate

InChI

InChI=1S/C43H84NO8P/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44)39-49-42(45)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h17-18,41H,3-16,19-40,44H2,1-2H3,(H,47,48)/b18-17-/t41-/m1/s1

InChI Key

XMJSNHMFTISTET-AFASEBMKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCC=CCCCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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